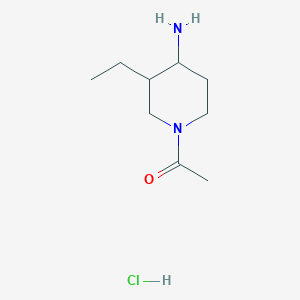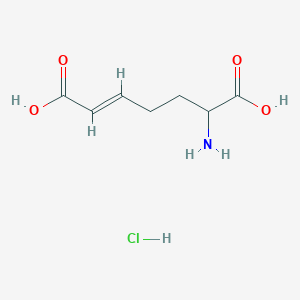
Acide 2-(cyclopropanecarboxamido)isonicotinique
Vue d'ensemble
Description
“2-(Cyclopropanecarboxamido)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
The synthesis of nonradioactive CMP was achieved by the coupling of 2-(cyclopropanecarboxamido) isonicotinic acid and 4-methoxypyridin-3-amine . Desmethyl-CMP was obtained by demethylation of CMP with BBr3 .Chemical Reactions Analysis
The radiochemical synthesis of [11C]CMP was optimized and automated on a GE-FX2MeI/FX2M radiochemistry module by alkylating the corresponding desmethyl-CMP precursor with [11C]MeI in DMF in presence of NaOH .Physical and Chemical Properties Analysis
Isonicotinic acid, from which “2-(Cyclopropanecarboxamido)isonicotinic acid” is derived, is a white to off-white crystalline solid with a molar mass of 123.111 g·mol−1 . It has a melting point of 310 °C (590 °F; 583 K) and sublimes .Applications De Recherche Scientifique
Acide 2-(cyclopropanecarboxamido)isonicotinique : Analyse complète
Synthèse organique : Ce composé peut servir d'organocatalyseur dans les réactions de condensation multicomposants, qui sont essentielles à la synthèse de composés hétérocycliques complexes tels que les pyranopyrazoles . Ces réactions sont fondamentales dans la création de structures moléculaires diverses qui peuvent avoir diverses applications, notamment les produits pharmaceutiques et les produits agrochimiques.
Chimie de coordination : En tant que ligand organique, l'this compound peut être utilisé pour préparer des polymères de coordination, tels que des polymères de coordination d'halogénure de cuivre (I) . Ces polymères ont des applications potentielles en science des matériaux, notamment la catalyse, le stockage de gaz et les technologies de séparation.
Radiopharmaceutiques : Dans le domaine de la médecine nucléaire, ce composé a été utilisé dans la synthèse de ligands non radioactifs pour les agents d'imagerie par tomographie par émission de positons (TEP) . Ces agents sont essentiels pour diagnostiquer et surveiller diverses maladies, notamment les troubles neurologiques et les cancers.
Chimie médicinale : Le couplage de l'this compound avec d'autres amines a été rapporté pour produire des composés ayant une forte affinité pour certaines cibles biologiques . Ces composés synthétisés peuvent être explorés plus avant pour leur potentiel thérapeutique contre les maladies où ces cibles sont impliquées.
Induction du système immunitaire des plantes : Les dérivés de l'acide isonicotinique ont montré une efficacité dans l'induction des systèmes immunitaires naturels des plantes . Par extension, l'this compound pourrait être modifié et appliqué dans la recherche agricole pour développer de nouvelles stratégies de protection des plantes.
Safety and Hazards
While specific safety and hazard information for “2-(Cyclopropanecarboxamido)isonicotinic acid” is not available, it’s important to handle all chemicals with care. For instance, isonicotinic acid should be handled with personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing .
Orientations Futures
Mécanisme D'action
- Role : KatG activates isoniazid by forming a hypothetical isonicotinoyl anion or radical, which is essential for its antimycobacterial activity .
- Resulting Changes : This disruption weakens the mycobacterial cell wall, rendering the bacterium more susceptible to immune clearance and other antitubercular drugs .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
2-(Cyclopropanecarboxamido)isonicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with glycogen synthase kinase-3 (GSK3), a serine/threonine kinase involved in various cellular processes such as metabolism, cell proliferation, and apoptosis . The interaction between 2-(Cyclopropanecarboxamido)isonicotinic acid and GSK3 results in the inhibition of the kinase activity, thereby influencing downstream signaling pathways. Additionally, this compound has been found to bind to other proteins and enzymes, modulating their activities and contributing to its diverse biochemical effects.
Cellular Effects
The effects of 2-(Cyclopropanecarboxamido)isonicotinic acid on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of glycogen synthase kinase-3 by 2-(Cyclopropanecarboxamido)isonicotinic acid leads to alterations in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound has been shown to affect the expression of various genes involved in metabolic processes, thereby impacting cellular energy homeostasis and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(Cyclopropanecarboxamido)isonicotinic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of glycogen synthase kinase-3, inhibiting its activity and preventing the phosphorylation of downstream substrates . This inhibition leads to the activation of various signaling pathways, including the Wnt pathway, which plays a critical role in cell proliferation and differentiation. Additionally, 2-(Cyclopropanecarboxamido)isonicotinic acid may interact with other enzymes and proteins, modulating their activities and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclopropanecarboxamido)isonicotinic acid have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of glycogen synthase kinase-3 and prolonged activation of downstream signaling pathways . Over time, the compound may undergo degradation, leading to a gradual decrease in its biochemical effects. Long-term studies have also indicated that prolonged exposure to 2-(Cyclopropanecarboxamido)isonicotinic acid can result in adaptive cellular responses, such as changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 2-(Cyclopropanecarboxamido)isonicotinic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits glycogen synthase kinase-3 activity, leading to beneficial effects on cell signaling and metabolism . At higher doses, the compound may exhibit toxic or adverse effects, such as cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its biochemical targets. Additionally, high doses of 2-(Cyclopropanecarboxamido)isonicotinic acid may lead to off-target effects, further contributing to its toxicity.
Metabolic Pathways
2-(Cyclopropanecarboxamido)isonicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of amino acids, fatty acids, and carbohydrates, thereby impacting overall cellular energy homeostasis . Additionally, 2-(Cyclopropanecarboxamido)isonicotinic acid may modulate the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis, further contributing to its metabolic effects.
Transport and Distribution
The transport and distribution of 2-(Cyclopropanecarboxamido)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound is actively transported across cellular membranes by proton-coupled and anion antiporters, facilitating its intracellular accumulation . Once inside the cell, 2-(Cyclopropanecarboxamido)isonicotinic acid may bind to various proteins and organelles, influencing its localization and activity. The compound’s distribution within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 2-(Cyclopropanecarboxamido)isonicotinic acid plays a crucial role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its respective compartments. The subcellular distribution of 2-(Cyclopropanecarboxamido)isonicotinic acid influences its interactions with biomolecules and its overall biochemical effects, contributing to its diverse cellular activities.
Propriétés
IUPAC Name |
2-(cyclopropanecarbonylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQJIXVJEGEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



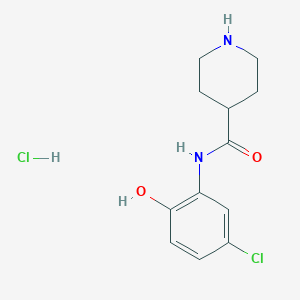
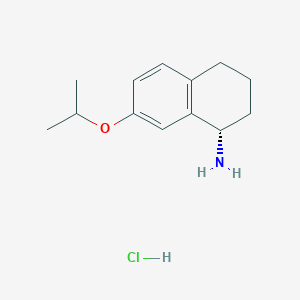
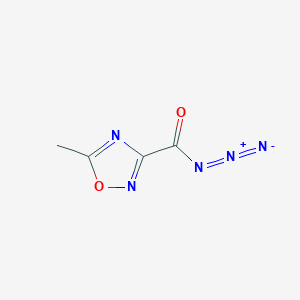
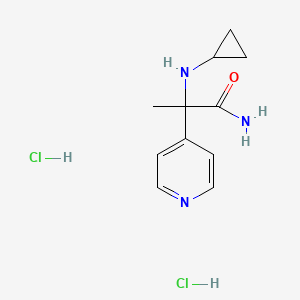




![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)
